molecular formula C7H8F2N2O3 B2881956 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid CAS No. 2361645-14-7

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2881956
CAS No.: 2361645-14-7
M. Wt: 206.149
InChI Key: YEULJPMFJLJOJD-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a difluoroethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. This can be achieved through various difluoromethylation processes. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is unique due to its specific combination of a pyrazole ring, a difluoroethoxy group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c1-11-2-4(7(12)13)6(10-11)14-3-5(8)9/h2,5H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULJPMFJLJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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